6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline derivative family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylamine and a suitable diketone, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods, such as recrystallization or chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized or reduced forms, as well as substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile building block for the development of new chemical entities.
Biology: Biologically, 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has shown potential in various biological assays. Its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Quinoline: A simpler analog with a similar core structure.
Indole: Another heterocyclic compound with biological activity.
Chlorophenol derivatives: Compounds containing the chlorophenyl group.
Uniqueness: 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wider range of chemical reactions and biological activities compared to simpler analogs.
Properties
IUPAC Name |
9-(4-chlorophenyl)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-19(2)11-20(3,12-7-9-13(21)10-8-12)15-6-4-5-14-16(15)22(19)18(24)17(14)23/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMEENEVCBDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=O)(C)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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